{3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride
Description
{3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride (CAS: 2167376-02-3) is a bicyclo[1.1.1]pentane (BCP)-derived hydrazine compound with a methyl substituent at the 3-position of the BCP scaffold. Its molecular formula is C₆H₁₄Cl₂N₂ (including the dihydrochloride salt), and it has a molecular weight of 185.10 g/mol . The compound is part of a growing class of BCP derivatives used in medicinal chemistry as bioisosteres for tert-butyl, phenyl, or other aromatic groups due to their rigid, three-dimensional structure and favorable pharmacokinetic properties .
The dihydrochloride salt form enhances solubility in polar solvents, making it suitable for synthetic applications in drug discovery. It is typically stored under inert atmosphere at 2–8°C to prevent degradation .
Properties
CAS No. |
2694745-24-7 |
|---|---|
Molecular Formula |
C6H14Cl2N2 |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5-2-6(3-5,4-5)8-7;;/h8H,2-4,7H2,1H3;2*1H |
InChI Key |
UWWNNGPIXXWVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)NN.Cl.Cl |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Carbonyl Reduction of Methyl Bicyclo[1.1.1]pentane-1-carboxylate
Methyl bicyclo[1.1.1]pentane-1-carboxylate undergoes reduction using borane-tetrahydrofuran (BH₃·THF) at 0°C, yielding 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate with 83.5% yield.
Bromination of Hydroxymethyl Intermediate
The hydroxymethyl group is converted to bromomethyl via treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane, achieving 85% yield.
Hydrolysis to Carboxylic Acid
Lithium hydroxide-mediated hydrolysis in tetrahydrofuran (THF)/water cleaves the methyl ester, producing 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (78.1% yield).
Dehalogenation to Install Methyl Group
Catalytic hydrogenation with 10% Pd/C and triethylamine in ethyl acetate removes the bromine atom, furnishing 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (80.1% yield).
Synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}hydrazine Dihydrochloride
Hydrazine Incorporation via Nucleophilic Substitution
The bromomethyl intermediate from Step 2.2 (3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate) reacts with anhydrous hydrazine in ethanol at reflux. This SN2 displacement installs the hydrazine group, yielding {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine.
Salt Formation with Hydrochloric Acid
Treating the free base with concentrated hydrochloric acid in diethyl ether precipitates the dihydrochloride salt. Recrystallization from ethanol/water enhances purity to ≥93%.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrazination | Hydrazine, EtOH, reflux, 12 h | 72% | 90% |
| Salt Formation | HCl (g), Et₂O, 0°C | 95% | 93% |
Mechanistic Insights and Optimization
Solvent and Temperature Effects
Optimal hydrazination occurs in polar aprotic solvents (e.g., DMF) at 60–80°C, reducing side reactions. Lower temperatures during salt formation prevent decomposition of the acid-sensitive BCP core.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
{3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
{3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride involves its interaction with molecular targets through the hydrazine group. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The bicyclic structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The 3-methyl group in the target compound provides moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. In contrast, the 3-CF₃ analog (CAS 1823931-68-5) offers enhanced metabolic stability and electron-withdrawing effects, making it suitable for targeting enzymes like kinases .
- The unsubstituted BCP hydrazine (CAS 1403746-38-2) lacks steric hindrance, enabling easier functionalization but reducing target specificity .
Synthetic Accessibility :
- The methyl and trifluoromethyl derivatives are synthesized via strain-release strategies using [1.1.1]propellane, with yields improved by Baran’s "turbo amides" method (e.g., 24–53% yields for related amines) .
- Halogenated analogs like (2-chloro-5-fluorobenzyl)hydrazine require multistep aryl functionalization, leading to higher costs and lower scalability .
Stability and Handling :
- The dihydrochloride salts (e.g., CAS 2167376-02-3 and 1823931-68-5) are hygroscopic and require inert storage, whereas neutral hydrazines (e.g., CAS 1934898-26-6) are more stable but less water-soluble .
Biological Relevance :
- BCP hydrazines are explored as bioisosteres for tert-butyl groups in protease inhibitors, while halogenated benzyl hydrazines (e.g., CAS 2044707-25-5) show promise in antibacterial agents due to their aromatic-halogen interactions .
Biological Activity
{3-Methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride, with the CAS number 2694745-24-7, is a bicyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological applications. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
The compound's molecular formula is CHClN, and it has a molecular weight of 185.09 g/mol. Its IUPAC name is (3-methyl-1-bicyclo[1.1.1]pentanyl)hydrazine dihydrochloride. The bicyclic structure contributes to its stability and reactivity, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 2694745-24-7 |
| Molecular Formula | CHClN |
| Molecular Weight | 185.09 g/mol |
| IUPAC Name | (3-methyl-1-bicyclo[1.1.1]pentanyl)hydrazine dihydrochloride |
| Purity | 93% |
The biological activity of this compound primarily arises from its hydrazine group, which can form covalent bonds with various biological macromolecules, such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.
Key Mechanisms:
- Covalent Bonding : The hydrazine moiety can react with electrophilic sites on proteins, potentially altering their function.
- Stability and Reactivity : The bicyclic structure enhances the compound's stability in biological environments, allowing for prolonged interaction with target molecules.
Biological Activity and Therapeutic Applications
Research has indicated that compounds with similar bicyclic structures exhibit various biological activities, including anti-cancer properties and modulation of immune responses.
Case Studies:
- Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition : A study highlighted the development of bicyclo[1.1.1]pentane derivatives as potent IDO1 inhibitors, showcasing their potential in cancer therapy through immune modulation . The presence of the bicyclic motif was crucial for enhancing metabolic stability and potency.
- Synthesis and Biological Evaluation : Another investigation focused on synthesizing variants of bicyclo[1.1.1]pentane compounds for evaluating their biological activities against various cancer cell lines, demonstrating promising results in terms of selectivity and potency .
Research Findings
Recent studies have explored the synthesis and characterization of this compound, emphasizing its potential as a biochemical probe in research settings.
Notable Findings:
- Potency in Cellular Assays : Compounds derived from the bicyclo[1.1.1]pentane framework exhibited IC50 values in the low nanomolar range against specific cancer cell lines .
- Metabolic Stability : Modifications to the hydrazine group improved metabolic profiles, indicating a favorable pharmacokinetic profile for potential therapeutic applications .
Q & A
Q. Q1. What are the key steps in synthesizing {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride?
The synthesis typically involves two stages:
- Hydrohydrazination : Reacting [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃ catalyst to form a hydrazine intermediate .
- Deprotection and Reduction : Removing protective groups (e.g., tert-butyl) under acidic conditions, followed by reduction to yield the final amine hydrochloride salt .
Scalability is achieved via flow chemistry, with reported yields exceeding 90% under optimized conditions .
Q. Q2. How is the compound structurally characterized?
Key techniques include:
- NMR Spectroscopy : To confirm the bicyclo[1.1.1]pentane core and hydrazine moiety. The bridgehead proton exhibits distinct deshielding due to ring strain .
- X-Ray Crystallography : Resolves the three-dimensional geometry, confirming the methyl group’s position on the bicyclic framework .
- Mass Spectrometry : Validates the molecular formula (C₆H₁₂Cl₂N₂) and isotopic pattern .
Advanced Synthetic Optimization
Q. Q3. What methodologies address low yields in hydrazine functionalization of bicyclo[1.1.1]pentane derivatives?
- Transition Metal Catalysis : Palladium or nickel catalysts enable C–N bond formation at the bridgehead carbon, overcoming steric hindrance .
- Photochemical Activation : Reduces reliance on harsh reagents, improving selectivity for hydrazine attachment .
- Flow Reactors : Enhance heat and mass transfer, critical for exothermic reactions involving strained bicyclic systems .
Q. Q4. How do competing reaction pathways affect synthetic outcomes?
The bicyclo[1.1.1]pentane core’s high ring strain can lead to side reactions, such as:
- Ring-Opening : Occurs under strong acidic or basic conditions, forming linear byproducts. Mitigated by maintaining pH 4–6 during synthesis .
- Radical Recombination : Minimized using radical inhibitors (e.g., TEMPO) in photochemical steps .
Bioisosteric Applications and Mechanistic Insights
Q. Q5. How does the compound serve as a bioisostere for aromatic amines in drug design?
- Steric Mimicry : The bicyclo[1.1.1]pentane core mimics para-substituted benzene’s spatial profile while offering enhanced metabolic stability .
- Electronic Effects : The hydrazine group’s lone pairs engage in hydrogen bonding akin to aromatic amines, improving target binding .
Case studies show 2–3x higher bioavailability in kinase inhibitors compared to benzene-based analogs .
Q. Q6. What computational tools predict its reactivity in biological systems?
- Density Functional Theory (DFT) : Models transition states for hydrazine-mediated reactions (e.g., Schiff base formation) .
- Molecular Dynamics (MD) : Simulates interactions with enzymatic active sites, highlighting favorable binding geometries .
Stability and Contradictory Data Analysis
Q. Q7. How should researchers resolve discrepancies in reported stability profiles?
- Controlled Storage Studies : recommends inert atmosphere (N₂/Ar) and 2–8°C storage to prevent hydrolysis. Conflicting data often arise from impurities (e.g., residual solvents), necessitating HPLC purity checks (>99%) .
- Accelerated Degradation Testing : Expose samples to elevated humidity (40–60% RH) and monitor decomposition via TGA/DSC .
Q. Q8. Why do some studies report variable reaction kinetics for hydrazine derivatives?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., MeOH) accelerate proton transfer steps .
- Catalyst Loading : Mn(dpm)₃ concentrations >5 mol% reduce reaction times but may increase side-product formation .
Comparative Analysis with Structural Analogs
Q. Q9. How does this compound compare to other bicyclic hydrazines in medicinal chemistry?
| Property | {3-Methyl BCP} Hydrazine | Bicyclo[2.2.2]octane Hydrazine | Linear Hydrazine |
|---|---|---|---|
| Ring Strain (kcal/mol) | 28.5 | 12.3 | N/A |
| **Metabolic Stability (t₁/₂) | 6.7 hrs | 3.2 hrs | 1.5 hrs |
| LogP | 1.2 | 0.8 | -0.5 |
Q. Q10. What structural modifications enhance its pharmacological profile?
- Fluorine Substitution : Replacing the methyl group with CF₃ improves membrane permeability (LogP ↑0.5) but reduces aqueous solubility .
- PEGylation : Attaching polyethylene glycol chains extends half-life in vivo (t₁/₂ ↑4x) .
Methodological Best Practices
Q. Q11. What analytical workflows ensure reproducibility in synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
